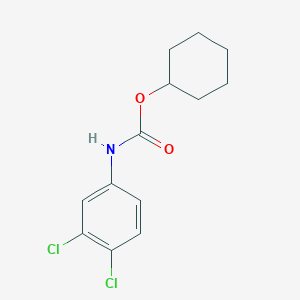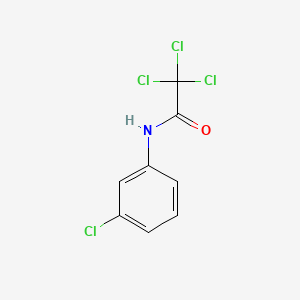![molecular formula C15H13N3O3 B11948185 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)
2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is a chemical compound with the molecular formula C15H13N3O3 and a molecular weight of 283.29 g/mol This compound is known for its unique structure, which includes a hydrazinyl group, a benzylidene moiety, and a phenylacetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation of N-phenylhydrazine with 3-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
- 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
- 2-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
Uniqueness
2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is unique due to the presence of the 3-hydroxybenzylidene moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13N3O3 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
N'-[(E)-(3-hydroxyphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C15H13N3O3/c19-13-8-4-5-11(9-13)10-16-18-15(21)14(20)17-12-6-2-1-3-7-12/h1-10,19H,(H,17,20)(H,18,21)/b16-10+ |
Clé InChI |
NUUIINAFMWYHJE-MHWRWJLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




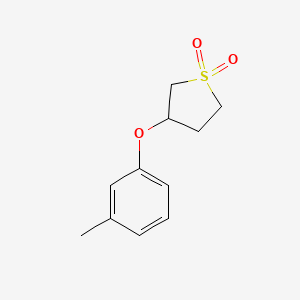





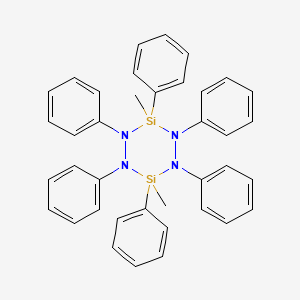
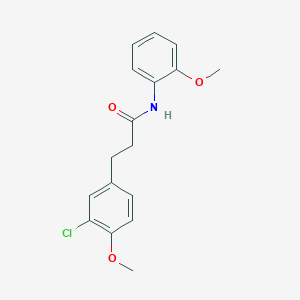
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)
